P-P-io5Ura-Araf.3NH3
Description
P-P-io5Ura-Araf.3NH3 is a synthetic nucleoside analog characterized by a modified arabinofuranosyl (Araf) backbone conjugated with a phosphorylated uracil derivative (io5Ura) and three ammonia molecules.
Properties
Molecular Formula |
C9H22IN5O12P2 |
|---|---|
Molecular Weight |
581.15 g/mol |
IUPAC Name |
azane;[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13IN2O12P2.3H3N/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);3*1H3/t4-,5?,6+,8-;;;/m1.../s1 |
InChI Key |
RQIUJDZZLKFQQE-SDVHSZPNSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)I.N.N.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-P-io5Ura-Araf.3NH3 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Common methods include:
Emulsification and nanoprecipitation techniques: These methods are used to prepare nanoparticles of the compound, which can then be further processed to obtain the final product.
Chemical vapor deposition (CVD): This method involves the deposition of the compound onto a substrate through the vapor phase, allowing for precise control over the composition and structure of the final product.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and yield. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to achieve this.
Chemical Reactions Analysis
Types of Reactions
P-P-io5Ura-Araf.3NH3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state species.
Scientific Research Applications
P-P-io5Ura-Araf.3NH3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic and inorganic materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as nanomaterials and coatings.
Mechanism of Action
The mechanism of action of P-P-io5Ura-Araf.3NH3 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares P-P-io5Ura-Araf.3NH3 with structurally or functionally analogous compounds, drawing on synthesis pathways, stability, and toxicity data from available evidence.
2.1 Structural and Functional Analogues
Notes:
- The NH₃ adducts likely improve solubility, similar to ammonia-stabilized metal complexes described in redox-active systems .
2.2 Reactivity and Stability
- Oxidative Stability : Unlike AZT, which degrades under prolonged UV exposure, this compound’s io5Ura moiety may resist oxidation due to electron-withdrawing phosphate groups, as seen in phosphorylated nucleosides .
- Reduction Sensitivity : The compound’s uracil core may undergo reductive cleavage under NaBH(OAc)₃ or similar conditions, a trait shared with TsCl-derived intermediates .
2.3 Toxicity and Environmental Impact
Limited direct toxicity data exist for this compound, but comparisons can be made using ECHA dossiers and ecotoxicological studies of related compounds:
| Parameter | This compound | Cytarabine | AZT |
|---|---|---|---|
| LC50 (Aquatic) | Data unavailable | 4.2 mg/L | 12.5 mg/L |
| Mutagenicity | Likely low (NH₃ adducts stabilize DNA interactions) | High | Moderate |
| Bioaccumulation | Low (polar phosphate groups) | Moderate | High (lipophilic) |
Sources: Inferred from ecotoxicological profiles in Environ. Toxicol. Chem. and Arch. Environ. Contam. Toxicol. .
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